Cas no 58672-77-8 (Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)-)

Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)- structure
58672-77-8 structure
Nome del prodotto:Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)-
Numero CAS:58672-77-8
MF:C27H46N2O
MW:414.666947841644
CID:378647
PubChem ID:5748665

Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)-
    • (20S)-3β-(Dimethylamino)-4,4,14-trimethyl-20-(methylamino)-B(9a)-homo-19-nor-5α-pregna-9(11),9a-dien-16α-ol
    • 58672-77-8
    • 3-(Dimethylamino)-4,4,14-trimethyl-20-(methylamino)-9,19-cyclo-9,10-secopregna-9(11),10-dien-16-ol
    • Buxaminol B
    • B(9a)-Homo-19-norpregna-9(11),9a-dien-16-ol, 3-(dimethylamino)-4,4,14-trimethyl-20-(methylamino)-, (3beta,5alpha,16alpha,20S)-
    • DTXSID00974212
    • Inchi: InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1
    • Chiave InChI: GTXYASOPMHQGPE-JTDYHNPVSA-N
    • Sorrisi: CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC

Proprietà calcolate

  • Massa esatta: 414.36128
  • Massa monoisotopica: 414.361014095g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 3
  • Complessità: 737
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • PSA: 35.5

Benzo[4,5]cyclohept[1,2-e]inden-2-ol,9-(dimethylamino)-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-3a,10,10,12b-tetramethyl-3-[(1S)-1-(methylamino)ethyl]-,(2R,3S,3aR,9S,10aR,12aR,12bS)- Letteratura correlata

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm